2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine
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Overview
Description
2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of diazenylpyrimidines. This compound is characterized by the presence of a diazenyl group (N=N) linking a phenyl ring and a trimethoxyphenyl ring to a pyrimidine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of an aromatic amine, such as 3,4,5-trimethoxyaniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-phenylpyrimidine-4,6-diamine under basic conditions to form the desired diazenylpyrimidine compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, catalytic hydrogenation, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar solvents, and elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the diazenyl and pyrimidine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
Biological Research: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cancer cell survival and proliferation.
Pathway Modulation: It modulates signaling pathways involved in cell cycle regulation, apoptosis, and stress response, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar structural features but different functional groups.
5-Amino-pyrazoles: These compounds share the aminopyrimidine core and are used in similar applications in medicinal chemistry.
Uniqueness
2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine is unique due to the presence of the diazenyl group and the trimethoxyphenyl ring, which confer distinct electronic and steric properties. These features enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound in various research fields.
Properties
CAS No. |
919833-15-1 |
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Molecular Formula |
C19H20N6O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-phenyl-5-[(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N6O3/c1-26-13-9-12(10-14(27-2)16(13)28-3)24-25-15-17(20)22-19(23-18(15)21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H4,20,21,22,23) |
InChI Key |
FKRGHKTXOPWHGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=NC2=C(N=C(N=C2N)C3=CC=CC=C3)N |
Origin of Product |
United States |
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